Product packaging for Alprafenone, (S)-(Cat. No.:CAS No. 401900-45-6)

Alprafenone, (S)-

Cat. No.: B605342
CAS No.: 401900-45-6
M. Wt: 413.56
InChI Key: WUUQBRHWNUFEEB-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alprafenone, (S)-, is the S isomer of Alprafenone --- an anti-arrythmic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35NO4 B605342 Alprafenone, (S)- CAS No. 401900-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

401900-45-6

Molecular Formula

C25H35NO4

Molecular Weight

413.56

IUPAC Name

1-Propanone, 3-(3-((2S)-3-((1,1-dimethylpropyl)amino)-2-hydroxypropoxy)-4-methoxyphenyl)-1-(4-methylphenyl)-

InChI

1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3/t21-/m0/s1

InChI Key

WUUQBRHWNUFEEB-NRFANRHFSA-N

SMILES

CCC(C)(C)NC[C@@H](COc1cc(ccc1OC)CCC(=O)c2ccc(cc2)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alprafenone, (S)-

Origin of Product

United States

Synthetic Methodologies and Stereoselective Preparation of S Alprafenone

Advanced Synthetic Routes and Strategies for (S)-Alprafenone

The synthesis of Alprafenone (B1665269), a molecule with multiple functional groups and aromatic rings, is a multi-step process. A plausible and advanced synthetic strategy involves the convergent synthesis of key fragments followed by their assembly. The structure of (S)-Alprafenone is chemically defined as (S)-1-[4-methoxy-3-(3-oxo-3-(p-tolyl)propyl)phenoxy]-3-(tert-pentylamino)propan-2-ol. A logical retrosynthetic analysis breaks the molecule down into three primary building blocks: a phenolic ketone, a chiral C3 epoxide, and a tertiary amine.

A potential forward synthesis based on this strategy would proceed as follows:

Synthesis of the Phenolic Ketone Intermediate: The core fragment, 3-(3-hydroxy-4-methoxyphenyl)-1-(p-tolyl)propan-1-one, can be synthesized through several routes. One effective method is the Friedel-Crafts acylation of toluene (B28343) with 3-(3-hydroxy-4-methoxyphenyl)propanoic acid or its corresponding acid chloride. The required propanoic acid can be prepared from a suitable precursor like 2-hydroxy-4-methoxybenzaldehyde.

Williamson Ether Synthesis: The phenolic ketone is then reacted with an enantiomerically pure C3 synthon, such as (S)-epichlorohydrin, under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the key epoxide intermediate, (S)-1-(4-methoxy-3-(3-oxo-3-(p-tolyl)propyl)phenoxy)-2,3-epoxypropane.

Epoxide Ring Opening: The final step involves the nucleophilic addition of tert-pentylamine to the synthesized epoxide. This reaction opens the epoxide ring, forming the secondary amine and the chiral hydroxyl group, yielding the target molecule, (S)-Alprafenone. This aminolysis is typically carried out in a protic solvent like methanol (B129727) or ethanol. acs.org

StepReactionKey Reagents and ConditionsIntermediate/Product
1Synthesis of Phenolic KetoneFriedel-Crafts acylation or similar C-C bond-forming reactions.3-(3-hydroxy-4-methoxyphenyl)-1-(p-tolyl)propan-1-one
2Ether Formation(S)-Epichlorohydrin, K₂CO₃, Acetone(S)-1-(4-methoxy-3-(3-oxo-3-(p-tolyl)propyl)phenoxy)-2,3-epoxypropane
3Aminolysistert-Pentylamine, Methanol, Reflux(S)-Alprafenone

This table presents a proposed synthetic pathway; actual industrial synthesis may vary.

Enantioselective Synthesis Approaches for (S)-Alprafenone

Achieving the high enantiomeric purity required for pharmaceutical compounds like (S)-Alprafenone is critical. researchgate.net Several enantioselective strategies can be employed to ensure the formation of the desired (S)-enantiomer.

Chiral Pool Synthesis: This is one of the most direct methods, utilizing a readily available, enantiomerically pure starting material. who.int For the synthesis of (S)-Alprafenone, commercially available (S)-epichlorohydrin or (S)-glycidyl tosylate serves as an excellent chiral building block. This approach incorporates the stereocenter early in the synthesis, and subsequent reactions are designed to proceed without affecting the chiral center's configuration.

Asymmetric Catalysis: An alternative to using a pre-existing chiral center is to create it during the synthesis using a chiral catalyst. nih.govresearchgate.net For instance, an achiral precursor, such as an allylic alcohol, could be subjected to a Sharpless asymmetric epoxidation. This reaction uses a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to produce a chiral epoxide with high enantiomeric excess. who.int The resulting chiral epoxide can then be carried forward in the synthesis.

Enzymatic Kinetic Resolution: This method involves the use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. ceon.rswindows.net For example, a racemic chlorohydrin intermediate corresponding to Alprafenone could be acylated in the presence of a lipase. The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate, leaving the unreacted (S)-enantiomer in high enantiomeric purity. ceon.rs This method is valued for its high selectivity and environmentally friendly conditions. windows.net

Chiral Resolution Techniques for Alprafenone Enantiomers in Research

When a synthetic route produces a racemic mixture of Alprafenone, a resolution step is necessary to separate the (S)- and (R)-enantiomers. chemicalbook.in

Diastereomeric Salt Formation: This classical resolution method is highly effective for chiral amines like Alprafenone. researchgate.net The racemic amine is treated with an enantiomerically pure chiral acid, known as a resolving agent, such as (+)-tartaric acid, (S)-mandelic acid, or (+)-camphorsulfonic acid. acs.orgresearchgate.netnih.gov This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. who.int Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with a base to yield the enantiomerically pure (S)-Alprafenone. chemicalbook.inCurrent time information in Bangalore, IN.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. acs.org The racemic mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. semanticscholar.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have been shown to be effective for resolving propafenone (B51707) and its analogs. Current time information in Bangalore, IN. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another efficient technique that offers advantages in terms of speed and reduced solvent consumption. semanticscholar.org

TechniquePrincipleCommon Reagents/Phases
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different solubilities.Chiral acids (e.g., Tartaric acid, Mandelic acid, Camphorsulfonic acid). acs.orgresearchgate.netnih.gov
Chiral HPLC/SFCDifferential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based CSPs (e.g., Chiralcel OD, Lux i-Amylose-3). ceon.rsCurrent time information in Bangalore, IN.

This table outlines common resolution techniques applicable to chiral amines.

Isolation and Purification Methodologies for Synthetic Intermediates and Final Product

Throughout the synthesis of (S)-Alprafenone, robust isolation and purification procedures are essential to remove byproducts, unreacted reagents, and solvents, ensuring the purity of each intermediate and the final active pharmaceutical ingredient (API).

Extraction: Liquid-liquid extraction is routinely used after a reaction to separate the organic product from aqueous-soluble impurities, such as inorganic salts. The choice of solvent is critical to ensure good recovery of the product while minimizing the extraction of impurities.

Crystallization: This is a primary method for purifying solid intermediates and the final product. The crude material is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For the final API, crystallization is crucial not only for achieving high purity but also for controlling the particle size and obtaining a specific, stable crystalline form (polymorph).

Chromatography: Flash column chromatography is a standard technique for purifying intermediates in a research or small-scale setting. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase to separate compounds based on their polarity. For large-scale industrial processes, automated chromatography systems may be employed.

Final API Handling: The purification of the final (S)-Alprafenone product would be subject to stringent quality control. The purified compound would be dried under controlled conditions (e.g., vacuum oven) to remove residual solvents. Techniques like lyophilization (freeze-drying) can also be used, particularly for obtaining amorphous solids or for compounds that are sensitive to heat.

Stereochemical Considerations in S Alprafenone Research

Impact of Chirality on the Biological Activity of (S)-Alprafenone

While specific research on the distinct biological activities of the (S)- and (R)-enantiomers of Alprafenone (B1665269) is not extensively available in the public domain, the principles of stereochemistry allow for well-founded postulations based on related compounds. For many chiral drugs, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.govderangedphysiology.com

Stereochemical Influence on Molecular Interactions and Recognition Processes

The three-dimensional structure of a drug molecule is paramount in its ability to bind to biological targets. mhmedical.com The specific arrangement of functional groups in space determines the potential for interactions such as hydrogen bonding, ionic bonding, and van der Waals forces with a receptor's binding site. researchgate.net For a chiral molecule like (S)-Alprafenone, its specific spatial configuration will govern its affinity and selectivity for its target receptors.

The concept of chiral recognition dictates that a chiral molecule will interact differently with a chiral environment. eijppr.com Biological systems, being composed of chiral building blocks like amino acids and sugars, provide such an environment. mdpi.com Therefore, the (S)-enantiomer of Alprafenone is expected to form a diastereomeric complex with its biological target that is different in energy and geometry from the complex formed by the (R)-enantiomer. This difference in interaction at the molecular level is the fundamental basis for the observed differences in the pharmacological and pharmacokinetic profiles of enantiomers. researchgate.net

Molecular and Cellular Pharmacology of S Alprafenone

Elucidation of Molecular Mechanisms of Action of (S)-Alprafenone

The precise molecular interactions of (S)-Alprafenone are not extensively documented. However, based on the behavior of the racemic mixture and the well-established stereoselectivity of related compounds like propafenone (B51707), a multi-faceted mechanism of action can be inferred. researchgate.netnih.gov

Receptor Binding Kinetics and Equilibrium Studies of (S)-Alprafenone

It is hypothesized that (S)-Alprafenone would display distinct binding affinities for various cardiac receptors. Docking studies on propafenone analogues have provided insights into potential binding sites on ion channels, such as the Kir2.1 potassium channel, where the spatial arrangement of the molecule, dictated by its stereochemistry, is crucial for interaction. researchgate.net

Table 1: Postulated Receptor Binding Targets for (S)-Alprafenone

Receptor Target Expected Interaction Rationale
Voltage-gated Sodium Channels Antagonist/Blocker Primary mechanism for Class I antiarrhythmic activity, similar to propafenone. ahajournals.orgontosight.ai
β-Adrenergic Receptors Antagonist/Blocker Based on the known β-blocking activity of (S)-propafenone. nih.gov
Potassium Channels (e.g., Kir2.1) Modulator Inferred from molecular modeling of propafenone analogues. researchgate.net

Enzyme Inhibition and Activation Profiles of (S)-Alprafenone

There is a notable absence of specific data on the direct inhibition or activation of enzymes by (S)-Alprafenone. The metabolism of propafenone is known to be stereoselective, involving cytochrome P450 enzymes, where an interaction between the enantiomers can modify their metabolic rates. nih.gov Specifically, (R)-propafenone can inhibit the metabolism of (S)-propafenone. nih.gov It is plausible that (S)-Alprafenone is also a substrate for, and potentially an inhibitor of, certain CYP450 isoenzymes, which would have significant pharmacokinetic implications.

Modulation of Cellular Signaling Pathways by (S)-Alprafenone

By blocking β-adrenergic receptors, (S)-Alprafenone is expected to antagonize the signaling cascade initiated by catecholamines. This would involve the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This action would, in turn, reduce the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream targets, including L-type calcium channels and phospholamban, resulting in reduced heart rate and contractility.

The primary antiarrhythmic effect, mediated by sodium channel blockade, directly alters the cellular membrane potential, thereby influencing the signaling that governs cardiac muscle contraction. nih.gov

Target Identification and Validation Research for (S)-Alprafenone

The primary molecular target for the antiarrhythmic action of Alprafenone (B1665269), as a Class I agent, is the voltage-gated sodium channel. nih.govgoogle.com Validation for this comes from electrophysiological studies on the racemate, which demonstrate use-dependent blockade of the fast sodium current (I_Na), a hallmark of this class of drugs. nih.gov

For (S)-Alprafenone specifically, the β-adrenergic receptor is a key secondary target. This is validated by analogy to (S)-propafenone, where the beta-blocking effects are well-established and clinically relevant. nih.gov Further research employing techniques like photoaffinity labeling with chiral probes or targeted genetic knockouts would be necessary to definitively identify and validate the full spectrum of molecular targets for the (S)-enantiomer.

In Vitro Pharmacological Profiling of (S)-Alprafenone

A comprehensive in vitro pharmacological profile for (S)-Alprafenone is not publicly available. However, studies on the racemic mixture provide a foundational profile. Racemic Alprafenone has been shown to produce a concentration-dependent reduction in the contraction amplitude of isolated cardiomyocytes, with an IC50 value of approximately 10 µmol/L. nih.gov

Electrophysiological studies on canine cardiac tissues revealed that racemic Alprafenone (at concentrations of 5 x 10⁻⁸ to 1 x 10⁻⁶ M) decreases the maximum upstroke velocity (V_max) of the action potential in a use-dependent manner in Purkinje fibers. nih.gov It also shortens the action potential duration (APD) in Purkinje fibers but prolongs it in ventricular muscle. nih.gov

Table 2: Summary of In Vitro Electrophysiological Effects of Racemic Alprafenone

Tissue Type Parameter Effect Concentration Range
Canine Purkinje Fibers V_max Decrease (Use-dependent) 5x10⁻⁸ - 1x10⁻⁶ M nih.gov
Canine Purkinje Fibers Action Potential Duration Decrease 5x10⁻⁸ - 1x10⁻⁶ M nih.gov
Canine Ventricular Muscle Action Potential Duration Increase 5x10⁻⁸ - 1x10⁻⁶ M nih.gov

It is critical to note that these values represent the combined action of both enantiomers. Given the known stereoselectivity of propafenone, it is highly probable that the (S)- and (R)-enantiomers of Alprafenone contribute differently to this observed profile.

Cellular Uptake and Intracellular Distribution Studies of (S)-Alprafenone

Specific studies detailing the cellular uptake and intracellular distribution of (S)-Alprafenone have not been identified. As a lipophilic compound, it is expected to cross the cell membrane, likely through passive diffusion, to reach its intracellular targets such as the cytoplasmic face of ion channels. The basic nitrogen in its structure would be protonated at physiological pH, which could influence its interaction with the phospholipid bilayer and its distribution into intracellular compartments. The specific distribution could be influenced by its affinity for intracellular proteins and lipid membranes.

Preclinical Pharmacokinetics and Pharmacodynamics of S Alprafenone in Research Models

In Vitro Metabolic Stability Assessment of (S)-Alprafenone

The metabolic stability of a new chemical entity is a critical parameter assessed during early drug discovery, as it significantly influences the pharmacokinetic characteristics of the compound. researchgate.net In vitro assays using liver-derived systems are fundamental for predicting a compound's behavior in a living organism. nuvisan.com

Hepatic Microsomal and Hepatocyte Metabolism Studies

The liver is the primary site for drug metabolism. evotec.com In vitro models such as hepatic microsomes and hepatocytes are considered the gold standard for evaluating a compound's metabolic fate. lnhlifesciences.orgbioivt.com Microsomes, which are subcellular fractions of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) family. evotec.combioivt.comnews-medical.net Hepatocytes, being intact liver cells, contain the full array of both Phase I and Phase II metabolizing enzymes. evotec.comthermofisher.com

These systems are used to determine key pharmacokinetic parameters such as the metabolic half-life (t½) and the in vitro intrinsic clearance (CLint), which reflect the inherent ability of the liver to eliminate a drug. nuvisan.comthermofisher.com By incubating (S)-Alprafenone with microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog), researchers can understand interspecies differences in metabolism. evotec.com This comparative approach is crucial for selecting the appropriate animal models for further in vivo studies. mdpi.com Rapidly metabolized compounds may have reduced exposure, while overly stable compounds could lead to undesirable drug-drug interactions. researchgate.net

Table 1: Illustrative Data for In Vitro Metabolic Stability of a Compound This table presents example data to illustrate how results from such studies are typically displayed. Actual data for (S)-Alprafenone is not publicly available.

SpeciesTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanLiver Microsomes> 30< 10
RatLiver Microsomes2527.7
DogLiver Microsomes1546.2
HumanHepatocytes> 60< 5.8
RatHepatocytes4515.4

Identification of Preclinical Metabolites (S)-Alprafenone

Identifying the metabolites of a drug candidate is a key component of preclinical assessment. longdom.org This process helps to understand the biotransformation pathways and to determine if any metabolites are unique to humans or are present at disproportionately higher levels compared to those in preclinical safety species, a concept central to Metabolites in Safety Testing (MIST) guidelines. longdom.orglcms.cz

The structural characterization of metabolites is often performed using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov In vitro systems, such as liver microsomes and hepatocytes, are used to generate and identify metabolites that are likely to be formed in vivo. dndi.org For instance, studies might reveal metabolites resulting from common Phase I reactions like oxidation or demethylation, or Phase II reactions like glucuronidation. nih.govnih.gov Comparing the metabolite profiles across different species (e.g., human, rat, dog) is essential to ensure that the animal models used in toxicology studies are exposed to all significant human metabolites. longdom.orgnih.gov

Preclinical Pharmacokinetic (PK) Analysis of (S)-Alprafenone in Animal Models

Preclinical pharmacokinetic studies are essential to understand how an organism processes a drug. These studies are typically conducted in various animal species, such as mice, rats, dogs, and non-human primates, to generate data on a drug's clearance, bioavailability, exposure, half-life, and volume of distribution. srce.hrnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies characterize the complete journey of a drug through the body. nih.gov Pharmacokinetic profiles are generated by measuring the concentration of the drug in plasma or blood over time following administration. mdpi.com

For orally administered compounds, key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time, represented by the area under the concentration-time curve (AUC). frontiersin.org The oral bioavailability (F%), which indicates the fraction of the administered dose that reaches systemic circulation, is a critical parameter determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration. frontiersin.org Low clearance and a long half-life are often desirable properties for a drug candidate. nih.gov Studies have shown that for some compounds, pharmacokinetic properties can be satisfactory across multiple species, showing low blood clearance and good oral bioavailability. dndi.org

Table 2: Representative Pharmacokinetic Parameters of a Compound in Different Animal Models This table provides an example of how pharmacokinetic data is presented. Actual data for (S)-Alprafenone is not publicly available.

SpeciesRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)
MousePO5821.5254039
RatPO1322.060433
DogPO------85
MonkeyPO------8.3

Tissue Distribution Studies in Non-Human Organisms

Tissue distribution studies are performed to understand where a compound accumulates in the body after administration. nih.gov These studies, often conducted using radiolabeled compounds, provide quantitative data on the concentration of the drug and its metabolites in various organs and tissues such as the liver, kidney, lung, and brain. nih.govnih.gov

The results can reveal whether the drug reaches its intended target tissue in sufficient concentrations. nih.gov For example, studies might show high concentrations in excretory organs like the liver and kidneys, or widespread distribution throughout the body. nih.gov This information is vital for interpreting efficacy and toxicology findings in preclinical models. nih.gov

Preclinical Pharmacodynamic (PD) Characterization of (S)-Alprafenone in Animal Models

Pharmacodynamic studies investigate the effects of a drug on the body and are crucial for establishing a link between drug exposure (pharmacokinetics) and the therapeutic effect. nih.govfrontiersin.org These studies are conducted in relevant animal models of a disease to demonstrate proof-of-concept and to determine the relationship between the dose administered and the pharmacological response. mdpi.comnih.gov

For an anti-inflammatory agent, a preclinical PD model might involve inducing an inflammatory condition, such as arthritis in rats, and then measuring the drug's ability to reduce symptoms. mdpi.com The efficacy is then correlated with the measured plasma concentrations of the drug to establish a PK/PD relationship. nih.govmdpi.com These studies provide critical information for predicting the clinical potency and for selecting a safe and effective dose range for initial human trials. nih.govfrontiersin.org

Mechanistic Pharmacodynamic Biomarker Identification

Mechanistic biomarkers are crucial for understanding a drug's effect on the body as they are directly involved in the pathological process. researchgate.netnih.gov For antiarrhythmic drugs like Alprafenone (B1665269), these biomarkers often relate to the drug's impact on the heart's electrical system.

In preclinical studies using canine cardiac tissue, Alprafenone has demonstrated effects on several electrophysiological parameters that can be considered mechanistic biomarkers. nih.gov These include:

Action Potential Duration (APD): Alprafenone has been shown to decrease the APD in Purkinje fibers while increasing it in ventricular muscle. nih.gov

Maximum Rate of Depolarization (Vmax): A concentration-dependent decrease in Vmax is a key finding, indicating a direct effect on cardiac ion channels. nih.gov

Effective Refractory Period (ERP): The drug prolongs the ERP in Purkinje fibers, a critical antiarrhythmic mechanism. nih.gov

Afterdepolarizations: Alprafenone effectively suppresses both early and delayed afterdepolarizations, which are known triggers for arrhythmias. nih.gov

These biomarkers provide direct insight into how Alprafenone modifies cardiac electrophysiology to exert its antiarrhythmic effects.

Quantitative Exposure-Response Relationships in Non-Human Systems

The relationship between the concentration of a drug and its observed effect is a cornerstone of pharmacology. wikipedia.org Preclinical studies on Alprafenone have established clear exposure-response relationships.

In canine Purkinje fibers, increasing concentrations of Alprafenone (from 5 x 10⁻⁸ to 1 x 10⁻⁶ M) resulted in a dose-dependent decrease in action potential amplitude, Vmax, and conduction velocity. nih.gov This demonstrates a direct correlation between the amount of drug present and the magnitude of the electrophysiological effect. The use-dependent nature of the Vmax decrease further highlights a dynamic relationship between drug exposure and its functional impact on cardiac tissue. nih.gov

Table 1: Exposure-Response Effects of Alprafenone on Canine Cardiac Purkinje Fibers

Concentration (M) Effect on Action Potential Amplitude Effect on Vmax Effect on Conduction Velocity
5 x 10⁻⁸ Decrease Decrease Decrease

Data synthesized from findings reported in electrophysiological studies of alprafenone on canine cardiac tissue. nih.gov

In Vitro–In Vivo Extrapolation (IVIVE) Considerations for (S)-Alprafenone in Preclinical Research

In vitro-in vivo extrapolation (IVIVE) is a process used to predict a drug's behavior in a whole organism from laboratory data. wikipedia.orgwuxiapptec.com This is particularly important for understanding how in vitro findings on ion channel activity translate to in vivo antiarrhythmic efficacy.

For a compound like Alprafenone, IVIVE would involve several key steps:

In Vitro Data Collection: Gathering data on its effects on specific cardiac ion channels and its metabolism in liver microsomes. wuxiapptec.comnih.gov

Pharmacokinetic Modeling: Using the in vitro data to build models that predict the drug's absorption, distribution, metabolism, and excretion (ADME) in a living system. wikipedia.org

Pharmacodynamic Integration: Combining the pharmacokinetic model with in vitro potency data to predict the therapeutic dose and exposure levels in vivo. wikipedia.org

A significant consideration for (S)-Alprafenone is stereoselective metabolism. news-medical.net Different enantiomers can be metabolized at different rates, which would significantly impact their in vivo exposure and, consequently, their efficacy and safety. mdpi.com Any IVIVE model for Alprafenone would need to account for the potential differences in the metabolism of its (R)- and (S)-enantiomers to be accurate. nih.govresearchgate.net

Development and Application of Advanced Preclinical Models for (S)-Alprafenone Research

Advanced preclinical models are continually being developed to better mimic human physiology and disease, thereby improving the predictive value of preclinical research. frontiersin.orgradboudumc.nl

For a cardiac drug like (S)-Alprafenone, relevant advanced models could include:

Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): These cells can be used to create a "heart-in-a-dish" model to study the drug's effects on human cardiac cells, offering a more direct translation to clinical outcomes.

Genetically Engineered Mouse Models: Mice with specific genetic mutations that predispose them to arrhythmias could provide a more relevant in vivo model to test the efficacy of (S)-Alprafenone. mdpi.com

Organ-on-a-Chip Technology: Microfluidic devices that recreate the microenvironment of the heart could be used to study the drug's effects with greater physiological relevance. radboudumc.nl

Table 2: Compound Names Mentioned in the Article

Compound Name
(S)-Alprafenone
Alprafenone

Structure Activity Relationship Sar and Computational Studies of S Alprafenone

Qualitative Structure-Activity Relationship (SAR) Analysis of (S)-Alprafenone Analogs

A qualitative SAR analysis for (S)-Alprafenone would involve synthesizing a series of related molecules (analogs) and comparing their biological activities to identify key structural components essential for function. wikipedia.orgcollaborativedrug.com

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. slideshare.netresearchgate.net For a Class Ic antiarrhythmic like (S)-Alprafenone, whose primary target is the Nav1.5 sodium channel, a pharmacophore model would typically identify features such as:

A protonatable amine: This group is crucial for interacting with acidic amino acid residues within the ion channel pore.

An aromatic system: This feature often engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding site.

A hydrogen bond acceptor/donor: The ether oxygen and carbonyl group in the propafenone (B51707) structure are key hydrogen bond acceptors, and the hydroxyl group is a hydrogen bond donor. These are critical for anchoring the ligand in the correct orientation within the binding pocket. ceon.rs

Studies on propafenone-type molecules have confirmed that a hydrogen bond acceptor near the central aromatic ring is crucial for high activity. acs.org

Exploration of Structural Modifications Impacting Biological Activity

SAR studies systematically alter different parts of the lead molecule to observe the effect on potency and selectivity. scribd.com For (S)-Alprafenone, this would involve modifying:

The Amine Substituent: Changing the size and basicity of the amine group can significantly affect binding affinity and selectivity. In propafenone analogs, replacing the alkyl amine with bulkier, less basic amines was a key strategy to separate antimalarial activity from cardiac ion channel activity. ucsf.edu

The Aromatic Rings: Substitution patterns on the phenyl rings can modulate electronic properties, lipophilicity, and metabolic stability. For example, adding fluorine atoms to propafenone analogs at known points of metabolism was explored to alter their pharmacokinetic profile. acs.org

The Propanone Linker: Modifications to the linker connecting the pharmacophoric elements can alter the molecule's conformation and how it fits into the binding site. Conformationally restricting the ether oxygen of propafenone into a benzofuran (B130515) moiety was shown to decrease activity, highlighting the importance of this region's flexibility. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for (S)-Alprafenone

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgscienceforecastoa.com This allows for the prediction of the activity of novel, unsynthesized compounds. dibru.ac.in

Derivation and Validation of Predictive QSAR Models

Developing a QSAR model involves several steps:

Data Set Assembly: A set of (S)-Alprafenone analogs with experimentally determined biological activities (e.g., IC₅₀ for sodium channel blockade) would be compiled. This set is divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. chemmethod.com

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation linking the descriptors to the biological activity. dibru.ac.inchemmethod.com

Validation: The model's robustness and predictive power are rigorously tested. Internal validation (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of the test set, R²_pred) are performed to ensure the model is not overfitted and can generalize to new compounds. nih.govmdpi.com

Application of QSAR in Designing Novel Alprafenone (B1665269) Derivatives

A validated QSAR model is a powerful tool for lead optimization. aimspress.com By analyzing the QSAR equation, chemists can identify which descriptors positively or negatively influence activity. For instance, if the model showed that increased lipophilicity in a specific region enhances activity, new analogs could be designed with more lipophilic substituents at that position. This rational, data-driven approach accelerates the design of more potent and selective compounds while reducing the number of molecules that need to be synthesized and tested. scienceforecastoa.com

In Silico Molecular Modeling and Simulation of (S)-Alprafenone

Molecular modeling techniques provide a three-dimensional perspective of how (S)-Alprafenone interacts with its biological target at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. tanaffosjournal.ir For (S)-Alprafenone, docking studies would be performed using a 3D model of the Nav1.5 sodium channel. The results would visualize potential hydrogen bonds, hydrophobic interactions, and ionic interactions, helping to explain the SAR data. plos.orgresearchgate.net Docking can be used to screen large virtual libraries of compounds to identify new potential hits. frontiersin.org

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations predict the dynamic behavior of the ligand-receptor complex over time. tanaffosjournal.irfrontiersin.org An MD simulation of (S)-Alprafenone bound to the Nav1.5 channel would reveal the stability of the binding pose and the flexibility of key protein residues. This can confirm whether crucial interactions observed in docking are maintained over time, providing a more accurate assessment of the binding hypothesis. japsonline.com

In-depth Computational Analysis of (S)-Alprafenone Remains Elusive in Publicly Available Research

Alprafenone is identified as a derivative of propafenone and is known to exist as a racemic mixture, meaning it comprises both (S) and (R) enantiomers. googleapis.com The stereochemistry of drug molecules is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles due to their specific three-dimensional arrangements, which dictate their interaction with chiral biological targets like enzymes and receptors. researchgate.net However, the specific computational characterization of (S)-Alprafenone, as requested, has not been a subject of published research accessible through extensive searches.

The field of computational chemistry offers powerful tools to investigate such molecules. Methodologies like molecular docking are employed to predict the binding orientation of a ligand to its target protein, providing insights into potential interactions. journalijar.comresearchgate.netresearchgate.net Conformational analysis and molecular dynamics simulations further elucidate the dynamic behavior and stability of a molecule, which are critical for its biological function. whiterose.ac.ukvolkamerlab.orgresearchgate.netbiorxiv.org Chemoinformatic approaches leverage computational and informational techniques to analyze large datasets of chemical compounds, aiding in drug discovery and development. u-strasbg.frkode-solutions.net

Despite the availability of these advanced research techniques, their specific application to "(S)-Alprafenone" has not been detailed in the accessible scientific literature. Research on the parent compound, propafenone, has demonstrated stereoselective metabolism, indicating that the two enantiomers are processed differently in the body, which underscores the importance of studying each enantiomer individually. researchgate.net However, this level of detailed investigation has not been extended to or published for Alprafenone's specific enantiomers.

Consequently, the creation of a detailed article focusing solely on the molecular docking studies, conformational analysis, molecular dynamics simulations, and chemoinformatic approaches for (S)-Alprafenone is not feasible based on the currently available scientific and patent literature. Further research would be required to generate the specific data needed to populate the requested in-depth analysis.

Medicinal Chemistry and Rational Design of S Alprafenone Derivatives

Lead Compound Optimization Strategies for (S)-Alprafenone

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising compound, transforming it into a viable drug candidate. jmchemsci.com For (S)-Alprafenone, this involves iterative modifications to its chemical structure to enhance its antiarrhythmic activity while minimizing adverse effects. nih.govnih.gov

The design and synthesis of analogs are central to lead optimization. Structure-activity relationship (SAR) studies of Propafenone (B51707) analogs have provided valuable insights that can be extrapolated to (S)-Alprafenone. These studies have shown that modifications to various parts of the molecule, including the aromatic rings and the amine side chain, can significantly impact biological activity. nih.govacs.org

For instance, research on Propafenone analogs for antimalarial activity, while a different therapeutic area, highlights effective optimization strategies. This research involved synthesizing a focused library of analogs with modifications to the amine side chain, which had been shown in other projects to reduce ion channel interactions, a key consideration for antiarrhythmic drugs. nih.gov Furthermore, the introduction of fluorine atoms at positions prone to metabolism, such as the 5-position of the phenyl ring, was explored to improve the metabolic profile and increase the drug's half-life. acs.org

In the context of antiarrhythmic activity, studies on Propafenone derivatives have identified key structural features crucial for their interaction with ion channels. These include the protonated nitrogen, the ether oxygen, the carbonyl group, and the aromatic moieties. ceon.rs A series of benzofurylethanolamine analogs of Propafenone were synthesized and evaluated for their ability to modulate multidrug resistance, a property often linked to interactions with membrane proteins like P-glycoprotein. These studies revealed a strong correlation between the lipophilicity of the analogs and their activity. acs.org

A notable development in the optimization of Propafenone analogs is the discovery of compounds that act as openers for the Kir2.1 potassium channel, a potential target for treating certain arrhythmias. A study identified several analogs, including GPV0057, that enhanced the outward component of the Kir2.1 current (IK1) without significantly affecting other channels like hERG (IKr) or Nav1.5 at therapeutic concentrations. uu.nl This selectivity is a crucial aspect of improving the pharmacological profile.

Table 1: Biological Activity of Selected Propafenone Analogs

CompoundTargetActivitySelectivity Notes
(S)-Alprafenone Sodium/Potassium ChannelsAntiarrhythmicParent compound for derivatization
GPV0057 Kir2.1 ChannelStrong increase in outward IK1No significant block of IKr or Nav1.5 at lower concentrations uu.nl
5-Hydroxypropafenone P-glycoproteinSubstrateMetabolite of Propafenone scielo.br
Benzofuran (B130515) Analogs P-glycoproteinMDR ModulatorsActivity correlated with lipophilicity acs.org

This table is generated based on data from the referenced studies and is for illustrative purposes.

Fragment-based drug design (FBDD) and de novo design are computational strategies that can accelerate the discovery of novel and optimized compounds. probiologists.com FBDD involves screening small chemical fragments for binding to a biological target, and then growing or linking these fragments to create a more potent lead compound. nih.gov De novo design, on the other hand, uses computational algorithms to design new molecules from scratch based on the structure of the target's binding site. scielo.br

While specific applications of these techniques to (S)-Alprafenone are not extensively documented in publicly available literature, the principles are highly relevant. For instance, docking studies of Propafenone derivatives with models of the hERG potassium channel have been performed to understand their binding modes. ontosight.ai This type of structural information is fundamental for both fragment-based and de novo design approaches. By identifying key interaction points within the channel's binding pocket, new fragments or entire molecules can be designed to have improved affinity and selectivity.

Design and Synthesis of Alprafenone (B1665269) Analogs for Enhanced Biological Activity

Scaffold Hopping and Bioisosteric Replacement in Alprafenone Research

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies for discovering new chemical entities with improved properties. scielo.br Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a chemically different one while retaining similar biological activity. cambridgemedchemconsulting.com Bioisosteric replacement refers to the substitution of an atom or a group with another that has similar physical or chemical properties, leading to a similar biological effect. researchgate.net

In the context of Alprafenone research, these strategies can be employed to address limitations of the parent molecule, such as metabolic instability or off-target effects. For example, the phenylpropanone scaffold of Alprafenone could be replaced with other aromatic or heterocyclic systems to explore new chemical space and potentially improve the pharmacological profile. A study on bioactive flavonoids demonstrated a successful scaffold-hopping strategy, leading to the discovery of potent anticancer agents. cambridgemedchemconsulting.com

Bioisosteric replacement has been explored in the development of analogs of other antiarrhythmic drugs. For instance, in the optimization of Mefloquine derivatives, bioisosteric replacement of functional groups was a key strategy. nih.gov For Alprafenone derivatives, a classic bioisosteric replacement could involve substituting the ketone group with other hydrogen bond acceptors or replacing the phenyl rings with various heteroaromatic rings to modulate properties like solubility, metabolism, and target interaction. acs.orgresearchgate.net For example, replacing a metabolically labile aromatic C-H bond with a C-F bond can block oxidation at that site. researchgate.net

Strategies for Improving In Vitro and Preclinical Pharmacological Profiles

Improving the in vitro and preclinical pharmacological profile of (S)-Alprafenone derivatives is essential for their successful development. Key objectives include enhancing potency, improving selectivity, and optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Structure-activity relationship studies have shown that lipophilicity is a critical parameter influencing the activity of Propafenone analogs. acs.orgnih.govnih.gov However, a careful balance is needed, as excessively high lipophilicity can lead to poor solubility and increased toxicity. Therefore, medicinal chemists aim to optimize lipophilicity through structural modifications.

Enhancing metabolic stability is another crucial goal. The identification of major metabolites of Propafenone, such as 5-hydroxypropafenone, provides a roadmap for targeted modifications. nih.gov By blocking these sites of metabolism, for example through fluorination, the half-life of the drug can be extended, and a more consistent pharmacological effect can be achieved. acs.org

Selectivity is paramount for antiarrhythmic drugs to avoid proarrhythmic effects. The development of Propafenone analogs like GPV0057, which show selectivity for the Kir2.1 channel over other cardiac ion channels, exemplifies a successful strategy for improving the safety profile. uu.nl This is achieved through fine-tuning the molecular structure to favor interactions with the desired target while minimizing binding to off-targets.

Advanced Analytical and Spectroscopic Characterization Techniques in S Alprafenone Research

Vibrational Spectroscopy Applications for (S)-Alprafenone (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups within the (S)-Alprafenone molecule. These techniques measure the vibrational transitions of molecules. FTIR measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. gatewayanalytical.coms-a-s.org

Together, they provide a comprehensive vibrational fingerprint of the compound. FTIR is particularly sensitive to polar bonds, such as carbonyl (C=O) and amine (N-H) groups, which are present in (S)-Alprafenone. thermofisher.comfrontiersin.org Raman spectroscopy excels in identifying non-polar, homo-nuclear bonds, like those in the aromatic rings of the molecule. gatewayanalytical.comthermofisher.com Analysis of the spectral data allows for the confirmation of the molecular structure by identifying characteristic vibrational modes.

Research Findings: In the analysis of (S)-Alprafenone, specific peaks in the FTIR and Raman spectra correspond to the stretching and bending vibrations of its key functional groups. For instance, the ketone's carbonyl group (C=O) stretch is expected to produce a strong absorption band in the FTIR spectrum. The aromatic rings would show characteristic C-H and C=C stretching vibrations in both FTIR and Raman spectra. The secondary amine N-H stretch and the C-N stretching vibrations would also be identifiable. Comparing the experimental spectra with theoretical calculations can further refine the vibrational assignments. naturalspublishing.com

Table 1: Representative Vibrational Frequencies for Key Functional Groups in (S)-Alprafenone This table presents expected frequency ranges for the functional groups found in (S)-Alprafenone. Actual values would be determined experimentally.

Functional Group Type of Vibration Typical Wavenumber (cm⁻¹) Technique of Observation
C=O (Ketone) Stretch 1680 - 1650 FTIR (Strong)
C-N (Amine) Stretch 1350 - 1250 FTIR
N-H (Secondary Amine) Stretch 3500 - 3300 FTIR (Moderate)
Aromatic C=C Stretch 1600 - 1450 FTIR, Raman
Aromatic C-H Stretch 3100 - 3000 FTIR, Raman
Aliphatic C-H Stretch 3000 - 2850 FTIR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like (S)-Alprafenone in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. core.ac.ukmdpi.com

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, identify the different types of protons and carbons in the molecule and their relative numbers. researchgate.net Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. core.ac.uk

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments across heteroatoms or quaternary carbons. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Research Findings: For (S)-Alprafenone, a full suite of NMR experiments would allow for the unambiguous assignment of all proton and carbon signals. The HMBC spectrum would be particularly important for confirming the connectivity between the propanone linker, the aromatic rings, and the amine side chain. NOESY data would help to elucidate the three-dimensional conformation, including the relative orientation of the bulky substituents.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for (S)-Alprafenone This table provides illustrative chemical shift (δ) values. Precise assignments require experimental data.

Atom Position (Hypothetical) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) 2D NMR Correlations
Carbonyl Carbon (C=O) - ~205 HMBC to adjacent CH₂, CH
Aromatic Carbons 7.0 - 8.0 120 - 150 COSY, HSQC, HMBC
Methine (CH) adjacent to N ~3.5 ~55 COSY, HSQC, HMBC to aromatic C
Methylene (CH₂) adjacent to C=O ~3.0 ~45 COSY, HSQC, HMBC to C=O
Amine Proton (N-H) Variable - -
Propyl Group Protons 0.9 - 1.8 10 - 40 COSY, HSQC, HMBC

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Metabolite Identification

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. ijprajournal.com High-Resolution Mass Spectrometry (HRMS) can determine the mass of (S)-Alprafenone with high accuracy, allowing for the calculation of its elemental formula. ijpras.com

Tandem mass spectrometry (MS/MS) is instrumental in structural analysis and metabolite identification. nih.gov In this technique, the parent ion of (S)-Alprafenone is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint and helps to identify the different parts of the molecule. This is particularly valuable in metabolism studies, where MS is used to identify biotransformation products (metabolites) in biological samples. nih.govlcms.cz Common metabolic pathways include oxidation (hydroxylation), N-dealkylation, and conjugation. researchgate.net

Research Findings: An HRMS analysis of (S)-Alprafenone would confirm its elemental composition. Subsequent MS/MS experiments would reveal characteristic fragmentation pathways, such as cleavage of the bond between the carbonyl group and the aromatic ring or cleavage of the N-propyl side chain. In metabolite identification studies, researchers would look for mass shifts corresponding to specific metabolic reactions (e.g., a +15.99 Da shift for hydroxylation).

Table 3: Representative High-Resolution Mass Spectrometry Data for (S)-Alprafenone and Potential Metabolites Illustrative data for a molecule with the formula C₂₂H₂₇NO₂. The exact mass is calculated for the protonated molecule [M+H]⁺.

Compound Formula Expected Exact Mass [M+H]⁺ Mass Shift (Da) Potential Biotransformation
(S)-Alprafenone C₂₂H₂₇NO₂ 338.2115 - Parent Drug
Hydroxy-Alprafenone C₂₂H₂₇NO₃ 354.2064 +15.9949 Oxidation
N-depropyl-Alprafenone C₁₉H₂₁NO₂ 296.1645 -42.0470 N-dealkylation
Glucuronide Conjugate C₂₈H₃₅NO₈ 514.2385 +176.0321 Glucuronidation

X-ray Crystallography and Single-Crystal Diffraction of (S)-Alprafenone and Its Complexes

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. anton-paar.compulstec.net It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.edu For (S)-Alprafenone, obtaining a high-quality single crystal and analyzing its diffraction pattern would provide an unambiguous confirmation of its (S)-stereochemistry. wikipedia.org

The process involves directing a beam of X-rays onto a crystal and measuring the angles and intensities of the diffracted beams. nih.gov This data is used to generate an electron density map of the molecule, from which the atomic positions can be determined. The resulting crystal structure reveals not only the molecular geometry but also intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Research Findings: A successful SCXRD analysis of (S)-Alprafenone would yield a detailed structural model. This would confirm the (S)-configuration at the chiral center and provide precise measurements of all geometric parameters. The analysis could also reveal the presence of specific intermolecular hydrogen bonds, for example, between the secondary amine (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, which would be crucial for understanding its solid-state properties.

Table 4: Representative Single-Crystal X-ray Diffraction Data for (S)-Alprafenone This table contains hypothetical crystallographic parameters that would be obtained from an SCXRD experiment.

Parameter Illustrative Value Description
Chemical Formula C₂₂H₂₇NO₂ Elemental composition of the molecule.
Crystal System Monoclinic The crystal lattice geometry.
Space Group P2₁ Describes the symmetry elements within the unit cell.
a (Å) 10.54 Unit cell dimension.
b (Å) 8.21 Unit cell dimension.
c (Å) 12.33 Unit cell dimension.
β (°) 98.5 Unit cell angle.
Volume (ų) 1055.4 Volume of the unit cell.
Z 2 Number of molecules in the unit cell.
R-factor ~0.04 A measure of the agreement between the crystallographic model and the experimental data.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the chemical purity and enantiomeric composition of (S)-Alprafenone. nih.govajrconline.org These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

To determine the enantiomeric excess (e.e.), a specialized chiral stationary phase (CSP) is required. masterorganicchemistry.com A CSP is designed to interact differently with the (S)- and (R)-enantiomers, leading to their separation in the chromatographic column. By separating the two enantiomers, their relative peak areas can be measured to calculate the enantiomeric excess, which is a critical measure of the stereochemical purity of the sample. slideshare.netcat-online.com HPLC is generally the preferred method for non-volatile, thermally sensitive molecules like Alprafenone (B1665269). researchgate.net

Research Findings: A validated chiral HPLC method for (S)-Alprafenone would show two distinct peaks corresponding to the (S)- and (R)-enantiomers. In a highly pure sample of (S)-Alprafenone, the peak for the (S)-enantiomer would be significantly larger than the peak for the unwanted (R)-enantiomer. The enantiomeric excess is calculated using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.

Table 5: Representative Chiral HPLC Data for the Analysis of (S)-Alprafenone Illustrative data from a chiral HPLC separation.

Enantiomer Retention Time (min) Peak Area Enantiomeric Excess (e.e.)
(R)-Alprafenone 10.2 5,000 99.0%
(S)-Alprafenone 12.5 995,000

Hyphenated Techniques in Analytical Research of (S)-Alprafenone

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. saspublishers.comnih.gov The online coupling of these techniques allows for the separation, detection, and identification of compounds in a single analytical run. researchgate.net

Common hyphenated techniques relevant to (S)-Alprafenone research include:

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most widely used hyphenated technique in pharmaceutical analysis. ijprajournal.com It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. It is ideal for impurity profiling and metabolite identification, providing retention time, molecular weight, and structural information simultaneously. ajrconline.org

GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds, GC-MS provides excellent separation efficiency and definitive identification through mass spectral libraries. Derivatization may be required for polar compounds like Alprafenone to increase their volatility. ajrconline.org

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. While less sensitive than LC-MS, LC-NMR provides complete and unambiguous structural information, making it invaluable for identifying unknown impurities or metabolites without the need for prior isolation. researchgate.net

Research Findings: The use of LC-MS would be the standard approach for the quantitative analysis of (S)-Alprafenone in biological fluids and for the rapid identification of its metabolites. researchgate.net An LC-MS/MS method could be developed to screen for known and unknown metabolites by monitoring for characteristic neutral losses or product ions. LC-NMR could be employed in cases where the structure of a novel degradation product or metabolite cannot be determined by MS alone.

Table 6: Application of Hyphenated Techniques in (S)-Alprafenone Research

Technique Separation Principle Detection Principle Primary Application for (S)-Alprafenone
LC-MS Liquid Chromatography Mass Spectrometry Impurity profiling, metabolite identification, bioanalysis.
GC-MS Gas Chromatography Mass Spectrometry Analysis of volatile impurities or degradation products (potentially after derivatization).
LC-NMR Liquid Chromatography Nuclear Magnetic Resonance Unambiguous structure elucidation of unknown impurities and metabolites without isolation.
LC-DAD/UV Liquid Chromatography Diode Array/UV-Vis Routine purity analysis and quantification.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for determining the stereochemical purity of (S)-Alprafenone in synthetic batches?

  • Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral solvating agents. Validate methods by comparing retention times or peak splitting patterns against racemic mixtures and enantiomerically pure standards. Ensure reproducibility by adhering to ICH guidelines for precision, accuracy, and robustness . For data reporting, include raw chromatograms, integration parameters, and statistical analysis of batch-to-batch variability .

Q. How can researchers design initial pharmacological assays to assess (S)-Alprafenone’s target selectivity?

  • Methodological Answer :

  • Step 1 : Perform in vitro binding assays (e.g., radioligand displacement) against structurally related receptors (e.g., adrenergic or calcium channels, as suggested by its "-fenone" stem ).
  • Step 2 : Use concentration-response curves to calculate IC50 values. Include positive controls (e.g., Propafenone) for comparative analysis.
  • Step 3 : Validate selectivity via secondary assays against off-target receptors. Report results with confidence intervals and effect sizes .

Q. What strategies ensure reproducibility in synthesizing (S)-Alprafenone?

  • Methodological Answer :

  • Documentation : Publish detailed protocols for asymmetric synthesis steps (e.g., chiral catalysts, reaction conditions) and purification techniques.
  • Quality Control : Use spectroscopic (e.g., IR, MS) and chromatographic (e.g., HPLC) data to confirm intermediate and final product integrity.
  • Replication : Follow guidelines from primary literature to minimize batch variability, and share raw data in open-access repositories .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for (S)-Alprafenone?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate bioavailability factors (e.g., metabolic stability via liver microsomes, plasma protein binding) using LC-MS/MS .
  • Study Design : Conduct parallel in vitro-in vivo correlation (IVIVC) studies with controlled variables (e.g., dosing regimens, animal models).
  • Data Analysis : Apply multivariate regression to identify confounding variables (e.g., enantiomer interconversion) .

Q. What frameworks are recommended for prioritizing research questions on (S)-Alprafenone’s mechanism of action?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Assess resource availability (e.g., knockout models for target validation).
  • Novelty : Focus on understudied pathways (e.g., mitochondrial effects inferred from structural analogs ).
  • Ethics : Comply with institutional review boards for preclinical-to-clinical translation .

Q. How can meta-analysis address discrepancies in reported toxicity profiles of (S)-Alprafenone?

  • Methodological Answer :

  • Data Collection : Aggregate peer-reviewed studies from databases like PubMed and SciFinder, excluding non-peer-reviewed sources .
  • Quality Assessment : Apply the Sutherland et al. (2013) checklist to evaluate study design, blinding, and statistical power .
  • Statistical Synthesis : Use random-effects models to account for heterogeneity. Report funnel plots to detect publication bias .

Tables for Methodological Reference

Research Challenge Recommended Technique Key Considerations Evidence Source
Stereochemical purity validationChiral HPLC with polar organic phaseColumn type, mobile phase pH, temperature control
In vivo pharmacokinetic modelingNon-compartmental analysis (NCA)Sampling frequency, metabolite profiling
Mechanistic target identificationCRISPR-Cas9 gene editingOff-target effects, phenotypic rescue assays

Key Recommendations for Researchers

  • Literature Review : Use SciFinder and Web of Science to map citation networks and identify knowledge gaps .
  • Data Reporting : Include raw analytical data, error margins, and replication attempts to enhance credibility .
  • Ethical Compliance : Document IRB approvals and data-sharing plans in methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.